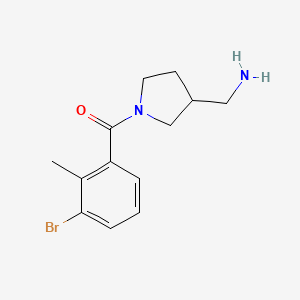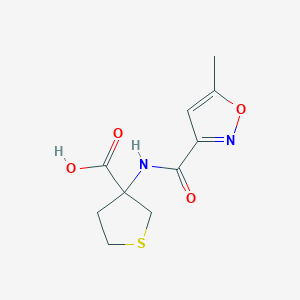
3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure combining an isoxazole ring with a tetrahydrothiophene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles, which can be further refined to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
5-Methylisoxazole-3-carboxylic acid: A simpler analog with similar reactivity but lacking the tetrahydrothiophene moiety.
3-Methylisoxazole-5-carboxylic acid: Another related compound with a different substitution pattern on the isoxazole ring.
Uniqueness
3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to its combined isoxazole and tetrahydrothiophene structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its versatility and potential for various applications compared to simpler analogs.
特性
分子式 |
C10H12N2O4S |
|---|---|
分子量 |
256.28 g/mol |
IUPAC名 |
3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]thiolane-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4S/c1-6-4-7(12-16-6)8(13)11-10(9(14)15)2-3-17-5-10/h4H,2-3,5H2,1H3,(H,11,13)(H,14,15) |
InChIキー |
FERGXMFMLZXLDS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)C(=O)NC2(CCSC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)
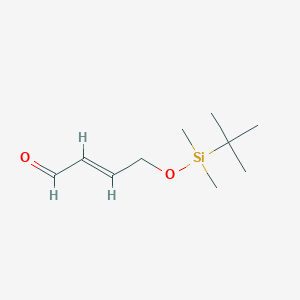
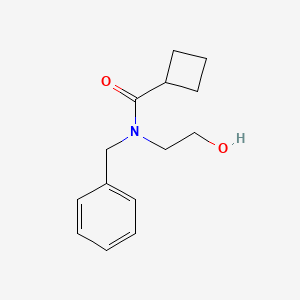
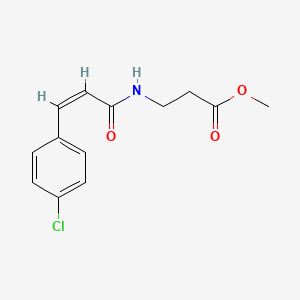
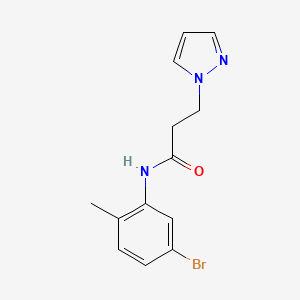

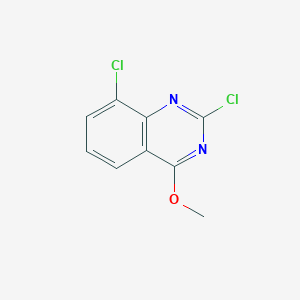
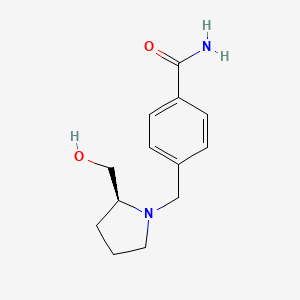

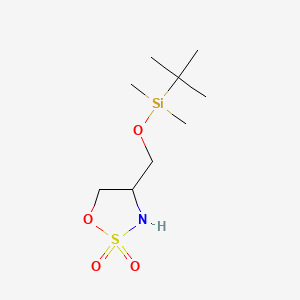

![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)
